

HPLC method for quantifying Insulin Lispro in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Insulin Lispro	
Cat. No.:	B144963	Get Quote

An advanced HPLC method for the precise quantification of **Insulin Lispro** in pharmaceutical formulations is detailed in this application note. This protocol is designed for researchers, scientists, and professionals in drug development, offering a robust and reliable analytical procedure.

Application Note: HPLC Quantification of Insulin Lispro

Introduction

Insulin Lispro is a rapid-acting human insulin analog used in the management of diabetes mellitus. It is produced by recombinant DNA technology and differs from human insulin in the sequence of the B-chain, where the lysine and proline residues at positions 28 and 29 are reversed.[1] Accurate quantification of Insulin Lispro in pharmaceutical formulations is critical for ensuring product quality, stability, and proper dosage.[2][3] This application note describes a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Insulin Lispro in injectable solutions.

Principle

The method utilizes reversed-phase chromatography to separate **Insulin Lispro** from excipients and potential degradation products. A C18 stationary phase is used with a mobile phase consisting of an acidic buffer and an organic modifier. The separation is based on the



differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection is achieved by monitoring the UV absorbance at 214 nm, a wavelength at which the peptide bonds of the insulin molecule absorb strongly.[4][5] Quantification is performed by comparing the peak area of **Insulin Lispro** in the sample to that of a known concentration standard.

Experimental Protocols

- 1. Materials and Reagents
- Insulin Lispro Reference Standard (USP grade)
- Acetonitrile (HPLC grade)
- Sodium Dihydrogen Phosphate (NaH₂PO₄) (analytical grade)
- Sodium Sulfate (Na₂SO₄) (analytical grade)
- Phosphoric Acid (analytical grade)
- Water (HPLC grade)
- Insulin Lispro formulation (e.g., 100 IU/mL injection)
- 2. Chromatographic Conditions

A summary of the HPLC system and parameters is provided below.



Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Phenomenex ODS-C18 (4.6 mm x 250 mm, 5 μm) or equivalent
Mobile Phase	0.1 M NaH ₂ PO ₄ , 0.05 M Na ₂ SO ₄ , and Acetonitrile (35:35:30, v/v/v), adjusted to pH 3.0 with Phosphoric Acid
Flow Rate	1.0 mL/min
Detection	UV at 214 nm
Column Temperature	40°C
Injection Volume	20 μL
Run Time	Approximately 18 minutes

3. Preparation of Standard Solutions

- Stock Standard Solution (100 μg/mL): Accurately weigh and dissolve an appropriate amount of **Insulin Lispro** Reference Standard in the mobile phase to obtain a concentration of 100 μg/mL.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 0.5 μg/mL to 100 μg/mL. These solutions are used to construct the calibration curve.

4. Preparation of Sample Solutions

- Accurately pipette a volume of the Insulin Lispro formulation equivalent to a known theoretical concentration.
- Dilute the formulation with the mobile phase to obtain a final concentration within the linear range of the calibration curve (e.g., 20 μg/mL).



• Filter the diluted sample solution through a 0.45 μm syringe filter before injection into the HPLC system.

5. Data Analysis

- Construct a calibration curve by plotting the peak area of the Insulin Lispro peak against
 the corresponding concentration of the working standard solutions.
- Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).
- Quantify the concentration of **Insulin Lispro** in the sample solution by interpolating its peak area into the calibration curve.

Quantitative Data Summary

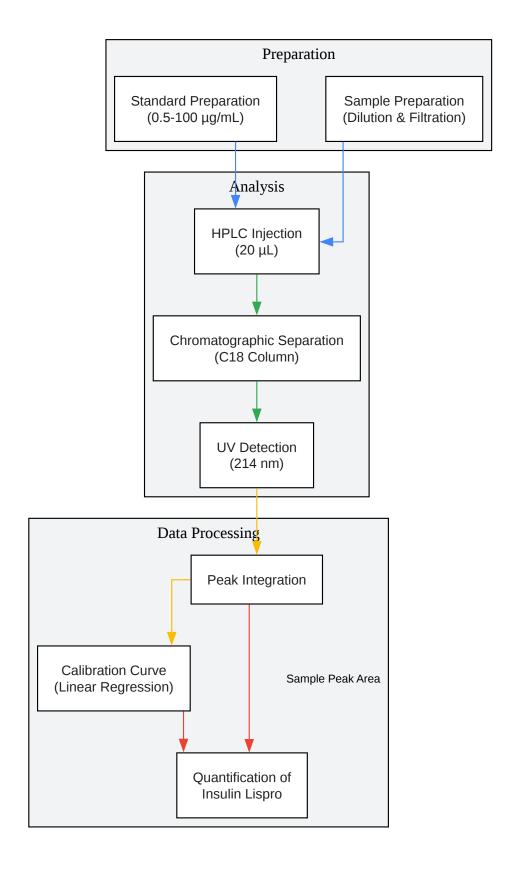
The performance of the described HPLC method is summarized in the following table. The data is compiled from various studies to provide a representative overview of the method's capabilities.

Parameter	Typical Value
Linearity Range	0.5 - 100 μg/mL
Correlation Coefficient (r²)	> 0.999
Retention Time	Approximately 6.7 minutes
Limit of Detection (LOD)	0.02 IU/mL
Limit of Quantification (LOQ)	0.06 IU/mL
Recovery	99.1% - 100.1%
Precision (RSD%)	< 2%

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC method for quantifying **Insulin Lispro**.





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Caption: Workflow for HPLC quantification of **Insulin Lispro**.



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- To cite this document: BenchChem. [HPLC method for quantifying Insulin Lispro in formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144963#hplc-method-for-quantifying-insulin-lispro-informulations]

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